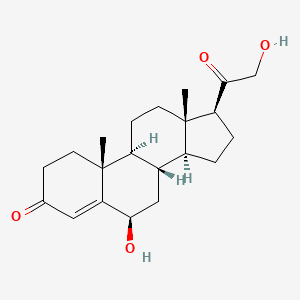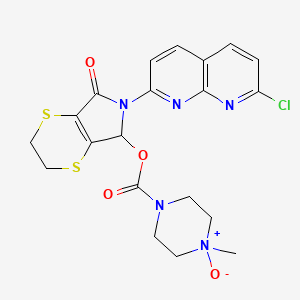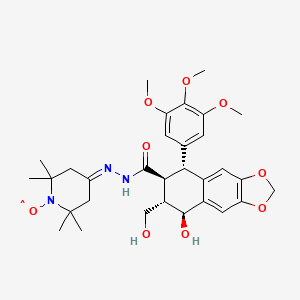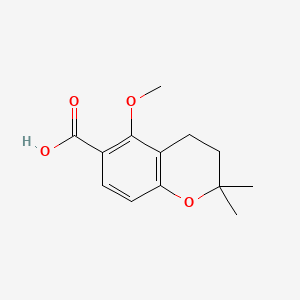
格利辛酰胺
描述
Glisindamide is a second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, glisindamide exerts greater binding affinity to sulfonylurea receptor type 1 (SUR1) than the first-generation compounds and shows peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.
科学研究应用
遗传研究和药物遗传学
格利辛酰胺在科学研究中的应用是多方面的。在遗传研究中,特别是在全基因组关联研究 (GWAS) 中,格利辛酰胺可能具有影响。全基因组关联研究促进了人群遗传学、复杂性状遗传学、疾病生物学以及向新疗法转化方面的发现(Visscher et al., 2017)。此外,美国国立卫生研究院药物遗传学研究网络 (PGRN) 专注于将药物反应与遗传变异相关联,这可能与理解格利辛酰胺等药物的相互作用和作用相关(Giacomini et al., 2007).
气候变化适应和信息转化
在气候变化适应的背景下,为决策共同生成可用的气候信息(包括将复杂的科学数据转化为可操作的见解)是格利辛酰胺的作用可能被研究的另一个领域。这种方法有助于克服术语不匹配和不切实际的期望等障碍,这对于科学研究的应用至关重要(Briley et al., 2015).
分子生物学和药物发现
分子生物学和基因组科学的出现对药物发现产生了深远的影响。这些领域的研究越来越多地受到药理学和临床科学的指导,为医学做出了重大贡献。这突出了格利辛酰胺在新治疗方法中的潜在作用(Drews, 2000).
生长激素研究
生长激素研究跨越了一个世纪,涉及治疗各种疾病的临床应用。格利辛酰胺在这一领域的作用可能在于了解激素调节及其治疗应用(Ranke & Wit, 2018).
基因组学和公共卫生
预防科学原理与基因组科学在公共卫生研究中的交叉,特别是在了解儿童和青少年药物使用和精神病理学的风险和保护机制方面,是格利辛酰胺的另一个潜在应用领域。这项研究有助于确定个体对药物反应的差异(Brody et al., 2013).
血液学和临床化学
在血液学和临床化学中,家猫已被广泛用于研究。格利辛酰胺等新药产品的评估通常涉及血液学和临床化学参数的测量,以表明动物的耐受性和饮食充足性(O'Brien et al., 1998).
PET和药物研究
PET(正电子发射断层扫描)正在成为药物研究中一种强大的工具,可以深入了解药物的行为、治疗和毒性特性。格利辛酰胺的药代动力学和药效学事件可以在人类和动物中使用 PET 进行研究(Fowler et al., 1999).
属性
CAS 编号 |
71010-45-2 |
|---|---|
分子式 |
C24H28N4O5S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30) |
InChI 键 |
GBKGGLHRMGPFMB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
规范 SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
其他 CAS 编号 |
71010-45-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)


![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)